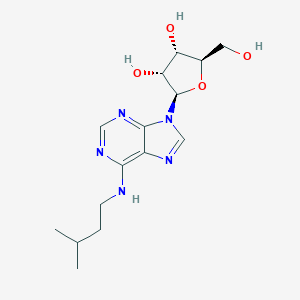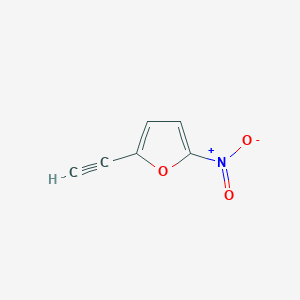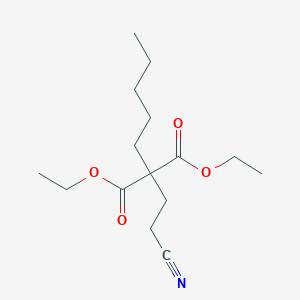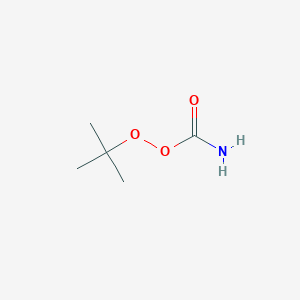![molecular formula C10H10N2O2 B102773 3-Ethyl-4-hydroxypyrido[1,2-a]pyrimidin-2-one CAS No. 94237-72-6](/img/structure/B102773.png)
3-Ethyl-4-hydroxypyrido[1,2-a]pyrimidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-4-hydroxypyrido[1,2-a]pyrimidin-2-one, also known as EHP or NSC 146109, is a heterocyclic compound with potential applications in the field of medicinal chemistry. It possesses a pyrido[1,2-a]pyrimidine core structure and a hydroxyl group at position 4, which makes it a potential candidate for the development of new drugs.
Mechanism of Action
The exact mechanism of action of 3-Ethyl-4-hydroxypyrido[1,2-a]pyrimidin-2-one is not fully understood, but it is believed to act through multiple pathways. 3-Ethyl-4-hydroxypyrido[1,2-a]pyrimidin-2-one has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. 3-Ethyl-4-hydroxypyrido[1,2-a]pyrimidin-2-one has also been shown to inhibit the activity of protein kinase C, which is involved in cell signaling and regulation. Additionally, 3-Ethyl-4-hydroxypyrido[1,2-a]pyrimidin-2-one has been shown to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death.
Biochemical and Physiological Effects:
3-Ethyl-4-hydroxypyrido[1,2-a]pyrimidin-2-one has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and inhibit the activity of topoisomerase II and protein kinase C. 3-Ethyl-4-hydroxypyrido[1,2-a]pyrimidin-2-one has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One advantage of using 3-Ethyl-4-hydroxypyrido[1,2-a]pyrimidin-2-one in lab experiments is its potential as a lead compound for the development of new drugs. Its ability to inhibit the growth of cancer cells and reduce inflammation makes it a promising candidate for further research. However, one limitation of using 3-Ethyl-4-hydroxypyrido[1,2-a]pyrimidin-2-one in lab experiments is its low solubility in water, which can make it difficult to work with in some experimental settings.
Future Directions
There are several future directions for research on 3-Ethyl-4-hydroxypyrido[1,2-a]pyrimidin-2-one. One area of interest is the development of new drugs based on the structure of 3-Ethyl-4-hydroxypyrido[1,2-a]pyrimidin-2-one. Another area of interest is the investigation of 3-Ethyl-4-hydroxypyrido[1,2-a]pyrimidin-2-one's potential as an anti-inflammatory agent, particularly in the context of chronic inflammatory diseases such as rheumatoid arthritis. Additionally, further research is needed to fully understand the mechanism of action of 3-Ethyl-4-hydroxypyrido[1,2-a]pyrimidin-2-one and its potential use in combination with other drugs.
Synthesis Methods
The synthesis of 3-Ethyl-4-hydroxypyrido[1,2-a]pyrimidin-2-one can be achieved through various methods, including the reaction of 4-chloropyrido[1,2-a]pyrimidine with ethyl acetate in the presence of a base, or the reaction of 4-chloropyrido[1,2-a]pyrimidine with ethyl acetoacetate in the presence of a base and a phase transfer catalyst. The yield of 3-Ethyl-4-hydroxypyrido[1,2-a]pyrimidin-2-one can be improved by optimizing the reaction conditions.
Scientific Research Applications
3-Ethyl-4-hydroxypyrido[1,2-a]pyrimidin-2-one has been studied for its potential use as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, colon cancer, and lung cancer cells. 3-Ethyl-4-hydroxypyrido[1,2-a]pyrimidin-2-one achieves this by inducing apoptosis (programmed cell death) and inhibiting the proliferation of cancer cells. 3-Ethyl-4-hydroxypyrido[1,2-a]pyrimidin-2-one has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.
properties
CAS RN |
94237-72-6 |
|---|---|
Product Name |
3-Ethyl-4-hydroxypyrido[1,2-a]pyrimidin-2-one |
Molecular Formula |
C10H10N2O2 |
Molecular Weight |
190.2 g/mol |
IUPAC Name |
3-ethyl-2-hydroxypyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C10H10N2O2/c1-2-7-9(13)11-8-5-3-4-6-12(8)10(7)14/h3-6,13H,2H2,1H3 |
InChI Key |
BNXRCBCDYAEDED-UHFFFAOYSA-N |
Isomeric SMILES |
CCC1=C(N2C=CC=CC2=NC1=O)O |
SMILES |
CCC1=C(N=C2C=CC=CN2C1=O)O |
Canonical SMILES |
CCC1=C(N2C=CC=CC2=NC1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-3-(2,2,2-trifluoroacetyl)oxyoxolan-2-yl]methyl 2,2,2-trifluoroacetate](/img/structure/B102700.png)


![1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzene](/img/structure/B102704.png)



